
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate is a chemical compound that combines a boronic ester with a long-chain fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate typically involves the esterification of docosanoic acid with a boronic ester precursor. One common method is the reaction of docosanoic acid with (2-hydroxy-1,3,2-dioxaborolan-4-yl)methanol under acidic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic ester transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxy-1,3,2-dioxaborolan-4-yl)methyl oleate
- Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate is unique due to its combination of a long-chain fatty acid ester with a boronic ester. This structure imparts specific solubility, reactivity, and potential biological activity that distinguishes it from other boronic esters and fatty acid derivatives .
Propiedades
Número CAS |
95903-90-5 |
|---|---|
Fórmula molecular |
C25H49BO5 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl docosanoate |
InChI |
InChI=1S/C25H49BO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)29-22-24-23-30-26(28)31-24/h24,28H,2-23H2,1H3 |
Clave InChI |
WSOOVTILYYOHPL-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


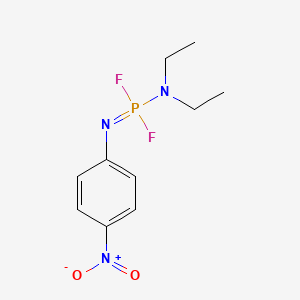
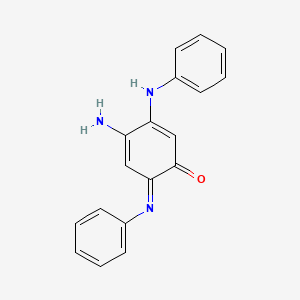
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
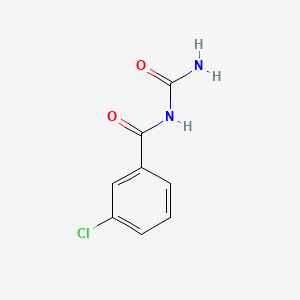
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
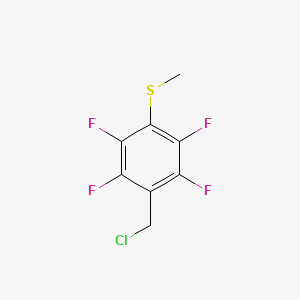

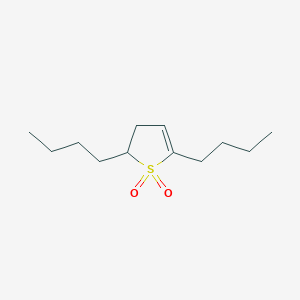
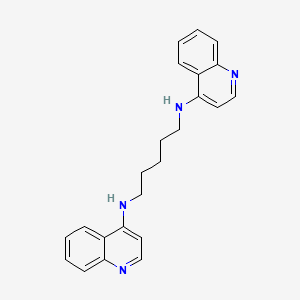

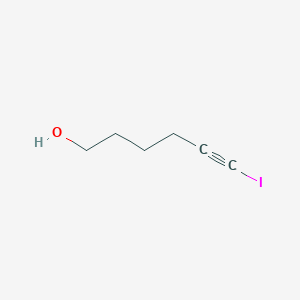
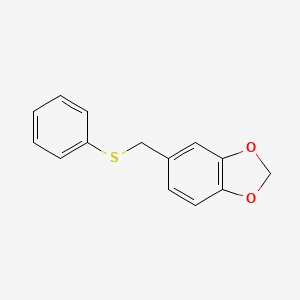
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
